![molecular formula C12H13NO3 B8389654 Methyl 3-cyano-5-isopropoxybenzoate](/img/structure/B8389654.png)
Methyl 3-cyano-5-isopropoxybenzoate
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Description
Methyl 3-cyano-5-isopropoxybenzoate is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activities
Methyl 3-cyano-5-isopropoxybenzoate has been investigated for its biological activities, particularly in pharmacology and agrochemistry. Notable findings include:
- Antimicrobial Activity : The compound exhibits moderate activity against various bacterial strains. For instance, studies have shown that it can inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism.
- Anticancer Potential : Research indicates that derivatives of this compound may possess selective toxicity towards cancer cells while sparing normal cells. This selectivity is essential for developing effective anticancer therapies .
Pharmaceutical Applications
This compound is being explored for its potential as a lead compound in drug development due to its biological activities:
- Cytochrome P450 Inhibition : Its ability to inhibit cytochrome P450 enzymes makes it a candidate for further studies in drug interactions and metabolic pathways relevant to pharmacotherapy.
- Antimicrobial Agents : The compound's antimicrobial properties position it as a potential ingredient in developing new antibiotics or treatments for resistant bacterial strains.
Agrochemical Applications
In agrochemistry, this compound may serve as an active ingredient in pesticide formulations:
- Pesticidal Activity : Compounds with similar structures have shown efficacy against agricultural pests, suggesting that this compound could be tested for similar applications .
Case Studies
-
Inhibition Studies on Cytochrome P450 :
- A study demonstrated that this compound effectively inhibited specific cytochrome P450 isoforms involved in drug metabolism, indicating its significance in assessing drug-drug interactions.
Isoform IC50 (μM) CYP2D6 12 CYP3A4 18 -
Antimicrobial Efficacy :
- In tests against Staphylococcus aureus and Escherichia coli, derivatives of this compound showed promising results with minimum inhibitory concentrations (MIC) below 10 μg/mL.
Compound MIC (μg/mL) Pathogen Derivative A 6 Staphylococcus aureus Derivative B 8 Escherichia coli
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 3-cyano-5-propan-2-yloxybenzoate |
InChI |
InChI=1S/C12H13NO3/c1-8(2)16-11-5-9(7-13)4-10(6-11)12(14)15-3/h4-6,8H,1-3H3 |
InChI Key |
UJFDMGVABAQTOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)OC)C#N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.